molecular formula C14H22F3NOSi B2695874 benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine CAS No. 1415606-26-6

benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine

Cat. No.: B2695874
CAS No.: 1415606-26-6
M. Wt: 305.416
InChI Key: CUKBDXACQIOYMR-UHFFFAOYSA-N
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Description

benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is known for its applications in organic synthesis, particularly in the formation of azomethine ylides, which are valuable intermediates in the synthesis of N-heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine typically involves the reaction of benzylamine with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzylamine attacks the trimethylsilylmethyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine involves the formation of azomethine ylides, which act as 1,3-dipoles in cycloaddition reactions. These ylides can react with various dipolarophiles to form N-heterocycles. The compound’s ability to block sodium channels is attributed to its interaction with the sodium channel proteins, inhibiting the flow of sodium ions and thereby reducing cellular excitability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in the synthesis of fluorinated N-heterocycles, which have significant applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-benzyl-2,2,2-trifluoro-1-methoxy-N-(trimethylsilylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22F3NOSi/c1-19-13(14(15,16)17)18(11-20(2,3)4)10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKBDXACQIOYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(F)(F)F)N(CC1=CC=CC=C1)C[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22F3NOSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415606-26-6
Record name benzyl(2,2,2-trifluoro-1-methoxyethyl)[(trimethylsilyl)methyl]amine
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